molecular formula C6H5BrOS B1339219 5-Bromo-3-methylthiophene-2-carbaldehyde CAS No. 38239-46-2

5-Bromo-3-methylthiophene-2-carbaldehyde

Cat. No. B1339219
CAS RN: 38239-46-2
M. Wt: 205.07 g/mol
InChI Key: NIXUUECXYHZKTI-UHFFFAOYSA-N
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Description

5-Bromo-3-methylthiophene-2-carbaldehyde is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom and a formyl group attached to a thiophene ring, which is a sulfur-containing heterocycle. The bromine atom in particular makes it a reactive site for further chemical transformations.

Synthesis Analysis

The synthesis of pyrrole-3-carbaldehydes, which are structurally related to 5-bromo-3-methylthiophene-2-carbaldehyde, can be achieved through a one-pot three-component reaction involving 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines. This process utilizes a palladium-catalyzed Sonogashira coupling reaction followed by a silver-mediated annulation to access multifunctionalized pyrrole-3-carbaldehydes .

Molecular Structure Analysis

The molecular structure of compounds related to 5-bromo-3-methylthiophene-2-carbaldehyde can be determined using X-ray single crystal diffraction. For instance, the structure of a derivative formed by the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde was confirmed through this method. Hirshfeld surface analysis and DFT calculations can provide insights into intermolecular interactions and the electronic structure of such molecules .

Chemical Reactions Analysis

5-Bromo-3-methylthiophene-2-carbaldehyde can undergo various chemical reactions due to the presence of reactive sites. For example, photochemical synthesis can be used to convert halogenated thiophene carbaldehydes into phenyl derivatives. The reactivity of bromine and iodine in these compounds can differ, with iodine-containing compounds generally being more reactive and stable under reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-3-methylthiophene-2-carbaldehyde derivatives can be studied through various spectroscopic and thermal analysis techniques. For example, the photophysical properties of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated in solvents of different polarities, revealing variations in extinction coefficients and quantum yield. The dipole moment of the excited state relative to the ground state can also be calculated using solvatochromic shift methods .

Scientific Research Applications

Synthesis and Reactivity

  • Photochemical Synthesis

    The photochemical synthesis of phenyl-2-thienyl derivatives includes irradiation of thiophene carbaldehydes, such as 5-bromo-thiophene-2-carbaldehyde, to produce corresponding phenyl derivatives. This process demonstrates the reactivity of 5-Bromo-3-methylthiophene-2-carbaldehyde under photochemical conditions (Antonioletti et al., 1986).

  • Suzuki Cross-Coupling Reactions

    The compound has been utilized in the synthesis of bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions. These reactions demonstrate the compound’s utility in forming complex molecules with potential applications in nonlinear optical properties (Rizwan et al., 2021).

  • Preparation of Functional Derivatives

    The compound has been used in the preparation of functional derivatives of thiophene, such as nitration to yield 5-nitro derivatives, indicating its flexibility in chemical transformations (Shvedov et al., 1973).

Material Science and Organic Chemistry

  • Synthesis of Thiophene Derivatives

    The compound is involved in the synthesis of various thiophene derivatives. These derivatives have potential applications in material science and organic chemistry, indicating the compound's importance as a building block (Hawkins et al., 1994).

  • Aroma-Active Compounds in Maillard Reaction

    The compound has been identified as an aroma-active compound formed during the Maillard reaction between glutathione and reducing sugars. This application highlights its potential in flavor and fragrance chemistry (Lee et al., 2010).

Advanced Synthesis Techniques

  • Domino Reaction Synthesis

    The compound has been synthesized using advanced techniques like domino reactions, demonstrating the evolving methods in organic synthesis and the compound's relevance in such processes (Risi et al., 2013).

  • Regioselective Synthesis

    The compound's derivatives, such as 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, have been synthesized using regioselective methods, showcasing the precision achievable in modern synthetic chemistry (Bar, 2021).

Safety And Hazards

The safety information for 5-Bromo-3-methylthiophene-2-carbaldehyde is not available from the sources I found . It’s always important to handle chemical compounds with care and use appropriate safety measures.

properties

IUPAC Name

5-bromo-3-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c1-4-2-6(7)9-5(4)3-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXUUECXYHZKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568462
Record name 5-Bromo-3-methylthiophene-2-carbaldehyde
Source EPA DSSTox
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Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methylthiophene-2-carbaldehyde

CAS RN

38239-46-2
Record name 5-Bromo-3-methyl-2-thiophenecarboxaldehyde
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Record name 5-Bromo-3-methylthiophene-2-carbaldehyde
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Record name 5-bromo-3-methylthiophene-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 3-methyl-thiophene-2-carboxaldehyde (12.0 g) in chloroform (50 ml) was added drop-wise to bromine (5.1 ml) in chloroform over 30 minutes and then heated to 100° C. for 140 minutes. The reaction mixture was diluted with chloroform and washed with 10% aqueous sodium thiosulfate solution, saturated aqueous bicarbonate solution and water. The organic solution was dried over magnesium sulfate and concentrated. The product isolated after evaporation of the solvent was further purified by vacuum distillation (122° C., 4 mbar) to give the title compound as a green oil.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
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50 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

26 g of 3-methyl-2-thiophenecarboxaldehyde was dissolved in 100 ml of chloroform and the solution was stirred by cooling with ice 11 ml of bromine was added dropwise thereto. The temperature was elevated to room temperature and the mixture was stirred overnight. About 1 l of ethyl acetate was added thereto and the mixture was washed with water, then with a saturated aqueous sodium hydrogencarbonate solution and finally with a saturated aqueous common salt solution. After drying over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure to give 46.8 g of 5-bromo-3-methyl-2-thiophenecarboxaldehyde in the form of a dark brown solid, which was subjected to the subsequent reaction without purification.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
11 mL
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reactant
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0 (± 1) mol
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1 L
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Synthesis routes and methods III

Procedure details

26 g of 3-methyl-2-thiophenecarboxaldehyde was dissolved in 100 ml of chloroform and the solution was stirred by cooling with ice. 11 ml of bromine was added dropwise thereto. The temperature was elevated to room temperature and the mixture was stirred overnight. About 1 l of ethyl acetate was added thereto and the mixture was washed with water, then with a saturated aqueous sodium hydrogencarbonate solution and finally with a saturated aqueous common salt solution. After drying over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure to give 46.8 g of 5-bromo-3-methyl-2-thiophenecarboxaldehyde in the form of a dark brown solid, which was subjected to the subsequent reaction without purification.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Bromine (104 mL, 2.02 mol) was added dropwise to a 0° C. solution of 255 g of 3-methylthiophene-2-carboxaldehyde (2.02 mol) in 1.7 L of chloroform cooled with an external ice bath. After the addition was complete, the mixture was allowed to slowly warm to room temperature, and then heated at reflux temperature for 2 hours. The red mixture was diluted with 1 L methylene chloride and successively washed with water, saturated bicarbonate solution, and brine. The organic fraction was dried over anhydrous sodium sulfate and concentrated to a red oil. The crude oil was then vacuum distilled to isolate fractions which eluted at 101-106° C. at ca. 2 torr, which produced 301 g of a pale yellow-green solid. 1H NMR (CDCl3, 200 MHz): δ=9.87 (s, 1H), 6.94 (s, 1H) 2.53 (s, 3H).
Quantity
104 mL
Type
reactant
Reaction Step One
Quantity
255 g
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Reddy, JY Shaikh, RG Bhat - The Journal of Organic Chemistry, 2020 - ACS Publications
An efficient and straightforward method has been developed for the synthesis of β-benzyl-substituted 5-membered heterocyclic carbaldehydes via transient directing-group-enabled …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
X Chen, Y Liu, Q Xie, J Zhou, Y Liao, C Zhu, T Chen… - Polymer Journal, 2016 - nature.com
Four novel polymeric metal complex dyes (P1–P4) based on phenothiazine or carbazole derivatives, containing complexes of diaminomaleonitrile with Zn (II) or Co (II) were synthesized …
Number of citations: 3 0-www-nature-com.brum.beds.ac.uk

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